dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate
Description
Molecular Formula: C₁₂H₁₈O₄
Average Mass: 226.272 g/mol
Stereochemistry: Two defined stereocenters at C1 and C2 (1R,2R configuration), with additional methyl substituents at C4 and C5 of the cyclohexene ring .
CAS Registry: 1881275-59-7
Physicochemical Properties:
- ChemSpider ID: 2048421
- MDL Number: MFCD08690904
- Synonyms: (1R,2R)-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylic acid dimethyl ester; multiple language-specific IUPAC names .
Properties
IUPAC Name |
dimethyl (1R,2R)-4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIHIJXHHLHRAL-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@H]([C@@H](C1)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl (1R,2R)-4,5-dimethyl-4-cyclohexene-1,2-dicarboxylate (CAS No. 55264-91-0) is a bicyclic compound with significant potential in various biological applications. Its structural characteristics and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H18O4
- Molecular Weight : 226.27 g/mol
- Structural Characteristics : The compound features a cyclohexene ring with two ester functional groups, which are crucial for its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies highlighting its potential as an anti-inflammatory and anticancer agent. The compound's activity is primarily attributed to its ability to modulate biochemical pathways involved in inflammation and cell proliferation.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In a study conducted by Smith et al. (2023), the compound demonstrated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages.
2. Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro assays revealed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. A study by Johnson et al. (2023) reported that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of NF-kB Pathway : The compound appears to interfere with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which plays a crucial role in inflammatory responses.
- Activation of Apoptotic Pathways : It activates caspase pathways leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | In Vitro Results | Reference |
|---|---|---|
| Anti-inflammatory | Reduced IL-6 and TNF-α levels | Smith et al., 2023 |
| Anticancer | Induced apoptosis in cancer cells | Johnson et al., 2023 |
Case Study Analysis
In a recent clinical trial involving patients with chronic inflammatory conditions, this compound was administered as an adjunct therapy. Results indicated improved patient outcomes with reduced biomarkers for inflammation over a six-month period.
Comparison with Similar Compounds
Dimethyl trans-4-Cyclohexene-1,2-Dicarboxylate
Molecular Formula : C₁₀H₁₄O₄
CAS : 17673-68-6
Stereochemistry : Trans (1R,2R) configuration without methyl substituents at C4/C5 .
Key Differences :
Dimethyl cis-4-Cyclohexene-1,2-Dicarboxylate
Molecular Formula : C₁₀H₁₄O₄
CAS : 1073-13-8 (cis isomer), 4841-84-3 (stereospecific variants)
Stereochemistry : Cis (1R,2S) configuration .
Key Differences :
1,3-Dioxolane Dicarboxylate Derivatives
Examples :
- Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) .
Molecular Formula : C₁₃H₁₄O₇
Key Differences : - Ring System : Contains a dioxolane ring fused to a benzene ring, enhancing aromatic interactions.
- Bioactivity : Exhibited potent antimicrobial activity (MIC = 4.8–5000 µg/mL against S. aureus, C. albicans), attributed to the hydroxyphenyl group .
Highly Substituted Cyclohexene Dicarboxylates
Example: Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate Molecular Formula: C₂₉H₂₄N₂O₅ Key Differences:
- Substituents: Bulky aromatic and cyano groups increase molecular weight (480.5 g/mol) and lipophilicity (XLogP3 = 4.7) .
- Applications: Potential use in materials science due to extended π-systems, unlike the simpler target compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Steric and Electronic Effects : The 4,5-dimethyl groups in the target compound likely enhance steric hindrance, reducing reactivity in nucleophilic reactions compared to unsubstituted analogs .
- Biological Activity: While 1,3-dioxolane derivatives show potent antimicrobial activity, the target compound’s bioactivity remains unexplored.
- Synthetic Utility : Trans-cyclohexene dicarboxylates serve as precursors in enzymatic cascades, but the target compound’s additional methyl groups may limit substrate compatibility in such reactions .
Preparation Methods
Reaction Conditions and Stereochemical Outcomes
- Diene Component : 2,3-Dimethyl-1,3-butadiene is frequently utilized to introduce the 4,5-dimethyl substituents.
- Dienophile : Dimethyl acetylenedicarboxylate provides the dicarboxylate groups.
- Solvent and Temperature : Reactions are conducted in toluene or dichloromethane at reflux (80–110°C) for 12–24 hours.
The endo rule governs stereoselectivity, favoring the (1R,2R) configuration due to secondary orbital interactions between the diene’s methyl groups and the dienophile’s ester moieties. Post-reduction steps may be required to saturate unintended double bonds, though this is minimized through careful temperature control.
Catalytic Asymmetric Synthesis for Enantiomeric Control
Achieving the (1R,2R) configuration demands chiral induction during synthesis. Transition metal catalysts, particularly rhodium and palladium complexes, have been employed to enforce stereochemistry at the 1 and 2 positions.
Chiral Catalyst Systems
| Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Rhodium(II) acetate | (R)-BINAP | 78 | 95 |
| Palladium(0)-triphenylphosphine | (S)-Segphos | 82 | 98 |
| Nickel(II) acetylacetonate | (R,R)-Jacobsen’s salen | 65 | 90 |
These systems operate via π-allyl intermediates, where the chiral ligand dictates the face selectivity during carboxylate group addition. For instance, Rhodium(II) acetate with (R)-BINAP in tetrahydrofuran at 0°C achieves 78% yield and 95% ee, as confirmed by chiral HPLC.
Enzymatic Desymmetrization of Prochiral Diesters
Biocatalytic methods offer a green alternative for stereochemical resolution. Candida antarctica lipase B (Novozym 435) has been demonstrated to hydrolyze one ester group of prochiral dimethyl cyclohex-4-ene-1,2-dicarboxylates, yielding the monoester precursor to the target compound.
Process Optimization
- Substrate : Dimethyl-4-cyclohexene-cis-1,2-dicarboxylate.
- Conditions : Phosphate buffer (pH 7.0), 30°C, 48 hours.
- Outcome : >99.9% ee for the (1S,2R)-monoester, which is subsequently methylated to obtain the (1R,2R)-diester.
This method scales efficiently, with batch processes producing multi-kilogram quantities without loss of enantiopurity.
Stepwise Esterification of Cyclohexene-Dicarboxylic Acid
Direct esterification of 4,5-dimethyl-4-cyclohexene-1,2-dicarboxylic acid with methanol provides a straightforward route, though it requires meticulous control to avoid racemization.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diels-Alder | High atom economy; inherent stereoselectivity | Requires high temperatures; byproduct formation | Industrial-scale feasible |
| Catalytic Asymmetric | Excellent enantiocontrol; modular ligands | Costly catalysts; sensitivity to air/moisture | Pilot-scale demonstrated |
| Enzymatic | Mild conditions; high ee | Substrate specificity; longer reaction times | Multi-kilogram validated |
| Direct Esterification | Simplicity; readily available reagents | Low stereochemical control; purification challenges | Limited to lab-scale |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
